8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
LSM-28273 is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Characterization
A study by Rivera and González-Salas (2010) describes the synthesis of novel triazenes, including compounds related to the structure of 8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane. These compounds were characterized using various techniques like HR-MS, NMR, and X-ray crystallography, highlighting the importance of structural analysis in chemical research (Rivera & González-Salas, 2010).
Ozonolysis Reactions
Griesbaum, Liu, and Henke (1998) explored ozonolysis reactions involving related compounds, resulting in products like N-methoxy-1,2-dioxa-4-azaspiro[4.5]decane. This work demonstrates the application of ozonolysis in synthesizing complex organic structures, which is a significant aspect of organic chemistry research (Griesbaum et al., 1998).
Structural Elucidation in Drug Research
Richter et al. (2022) conducted a structural study on a compound structurally similar to this compound. This study involved X-ray, NMR, and DFT methods, indicating the significance of structural elucidation in the development of pharmaceutical compounds (Richter et al., 2022).
Mass Spectrometric Analysis
Solomons (1982) investigated the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, a related compound, to understand its fragmentation patterns. Such studies are vital for understanding the behavior of organic molecules under mass spectrometric analysis, which has wide applications in both research and industry (Solomons, 1982).
Nonlinear Optical Material Research
Kagawa et al. (1994) discovered that a compound closely related to this compound, specifically 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, is a potential material for nonlinear optical devices. This highlights the application of such compounds in the development of advanced optical technologies (Kagawa et al., 1994).
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-[11-(4-methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C23H26N4O3/c1-28-17-7-5-16(6-8-17)20-15-21-24-19-4-2-3-18(19)22(27(21)25-20)26-11-9-23(10-12-26)29-13-14-30-23/h5-8,15H,2-4,9-14H2,1H3 |
InChI Key |
NDJRQAYOONYZHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)N=C4CCCC4=C3N5CCC6(CC5)OCCO6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)N=C4CCCC4=C3N5CCC6(CC5)OCCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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